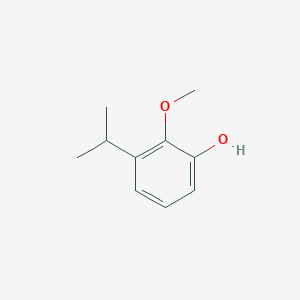

2-Isopropyl-6-hydroxyanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71720-28-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-methoxy-3-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7,11H,1-3H3 |

InChI Key |

JMYJYCLCOQMNOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)OC |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 2 Isopropyl 6 Hydroxyanisole

Synthetic Pathways and Methodologies

The creation of 2-isopropyl-6-hydroxyanisole relies on precise chemical transformations. Key methodologies include the introduction of isopropyl and hydroxyl groups onto an anisole (B1667542) or phenol (B47542) framework, often requiring multi-step processes to ensure the correct isomeric product.

Alkylation is a fundamental process for introducing the isopropyl group onto the aromatic ring. The Friedel-Crafts alkylation is a common method, though it can present challenges in controlling selectivity. In the context of anisole and phenol, the directing effects of the existing methoxy (B1213986) and hydroxyl groups play a crucial role in determining the position of the incoming alkyl group.

Research has shown that the alkylation of phenol can lead to both C-alkylation (on the aromatic ring) and O-alkylation (on the phenolic oxygen), forming an ether. scielo.br The reaction conditions, particularly the choice of catalyst and temperature, are critical in steering the reaction towards the desired C-alkylated product. scielo.br For instance, weaker acid sites and lower temperatures (50-80 °C) tend to favor O-alkylation, while stronger acid sites and higher temperatures (above 110 °C) promote C-alkylation. scielo.br Niobium phosphate (B84403) has been explored as a catalyst in the liquid-phase alkylation of anisole and phenol, demonstrating high selectivity for monoalkylation products. scielo.br

A process for producing alkylated hydroxyanisoles can also involve the alkylation of p-hydroxyanisole with an alkylating agent such as isobutylene (B52900) or propylene. google.com This method has been particularly useful in the synthesis of butylated hydroxyanisole (BHA). google.com

Achieving regioselective hydroxylation is another critical step. This involves introducing a hydroxyl group at a specific position on the aromatic ring. One approach involves the hydroxylation of anisole using hydrogen peroxide as an oxidant, catalyzed by materials like titanium-containing MFI zeolites (TS-1). researchgate.net The goal is often to maximize the yield of a specific isomer, such as p-hydroxyanisole. researchgate.net The structure-activity relationship of the TS-1 catalyst is crucial, with the concentration of Ti-Lewis acid sites influencing anisole conversion and the catalyst's crystallinity affecting selectivity. researchgate.net

Enzymatic hydroxylation using cytochrome P450 enzymes has also been investigated. nih.gov While these enzymes can offer high regioselectivity, their application to non-natural substrates can be challenging. For instance, P450BM3 has been used for the hydroxylation of aromatic rings like anisole, with the major hydroxylation site typically being ortho to the existing substituent. nih.gov Quantum mechanics/molecular mechanics (QM/MM) modeling can help predict the regioselectivity of such enzymatic reactions. acs.org

The synthesis of this compound can also begin with precursors that already contain the isopropyl or methoxy groups, or functional groups that can be readily converted to them. For example, a process starting from p-isopropylphenol involves its dehydrogenation to p-isopropenylphenol, followed by methylation to yield p-isopropenylanisole. This intermediate is then treated with acidic hydrogen peroxide to produce p-hydroxyanisole, which can subsequently be alkylated. google.com

Another synthetic route involves the reaction of an amidine hydrochloride with an acetoacetic ester to form a hydroxypyrimidine ring structure, demonstrating the synthesis of complex molecules from designed precursors. google.com The synthesis of phenolic acids, which share structural similarities, often starts from aromatic amino acids produced via the shikimate pathway. nih.gov

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic evaluation of catalysts, solvents, temperature, and reaction time.

A variety of catalysts have been developed and evaluated for the synthesis of related compounds. For the alkylation of p-methoxyphenol, solid acid catalysts like hydrogen Y molecular sieves have been used. google.com Mesoporous solid acid catalysts, such as Zn-Al-MCM-41, have been investigated for the t-butylation of 4-methoxyphenol, showing high activity and recyclability. researchgate.net

In the context of producing alkylated hydroxyanisoles from p-isopropylphenol, a catalyst consisting of copper oxide (CuO) and chromium oxide (Cr2O3) has been employed for the initial dehydrogenation step. google.com For the dehydration of isopropyl alcohol, a related reaction, zeolite-Ni(H2PO4)2 catalysts have shown enhanced conversion rates due to increased acidity. nih.gov

The following table summarizes the performance of various catalysts in related alkylation and hydroxylation reactions.

| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) | Reference |

| Niobium Phosphate | Phenol, 1-octen-3-ol | C-alkylated phenols | >90 | 65 | scielo.br |

| Zn-Al-MCM-41(75) | 4-methoxyphenol, t-butylalcohol | 2-t-butylated hydroxyl anisole | - | - | researchgate.net |

| H-Y Molecular Sieve | p-methoxy phenol, methyl tert-butyl ether | tert-butylated hydroxyanisole | 21-99 | 14-74 (yield) | google.com |

| Zeolite-Ni(H2PO4)2 | Isopropyl alcohol | Diisopropyl ether | 81.51 | 33.16 | nih.gov |

| TS-1 Zeolite | Anisole, H2O2 | p-hydroxyanisole | 60 | 65 | researchgate.net |

| CuO/Cr2O3 | p-isopropylphenol | p-isopropenylphenol | - | - | google.com |

The choice of solvent can significantly impact reaction kinetics and selectivity. For instance, in the radical scavenging reactions of phenols, the reaction rate is fastest in methanol (B129727) and slowest in tetrahydrofuran (B95107) (THF), highlighting the role of solvent-phenolic OH interactions. researchgate.net In the synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine, running the reaction in a dry, non-aqueous medium like an aliphatic hydrocarbon solvent and azeotropically distilling off water improves yields. google.com

Different organic solvents such as methanol, ethanol, isopropanol (B130326), acetonitrile (B52724), and butanol have been evaluated for their effect on the emission spectra and intensity of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), with methanol, ethanol, and isopropanol showing comparable and favorable effects. nih.gov

The table below illustrates the effect of different solvents on reaction outcomes in related syntheses.

| Solvent | Reaction/Analysis | Observation | Reference |

| Methanol | Radical scavenging by phenols | Fastest reaction rate | researchgate.net |

| Tetrahydrofuran (THF) | Radical scavenging by phenols | Slowest reaction rate | researchgate.net |

| Heptane (non-aqueous) | Synthesis of hydroxypyrimidine | Improved yields by azeotropic water removal | google.com |

| Methanol, Ethanol, Isopropanol | Spectrofluorimetric analysis of BHA/BHT | Comparable and favorable emission intensity | nih.gov |

| Acetonitrile | Electrophilic cyclization | 58% yield of desired product after 72h | researchgate.net |

Optimization of Reaction Conditions and Yields

Temperature and Pressure Modulation for Ring Closure Reactions

While the direct synthesis of the substituted aromatic ring of this compound via a "ring closure" reaction is not the standard modern approach, the principles of temperature and pressure control are critical in related synthetic strategies. For instance, in the synthesis of analogous heterocyclic structures like 2-isopropyl-4-methyl-6-hydroxypyrimidine, ring closure is a key step. This process involves reacting isopropylamidine with an alkyl acetoacetate. google.com The reaction is exothermic, necessitating careful temperature control to maximize yield and minimize side reactions. google.com

In one documented method, the process is carried out in a continuous flow multi-stage reactor. google.com The initial stage temperature is maintained between -5°C and 15°C, with subsequent stages being cooled to keep the temperature below 43°C, ideally around 40°C. google.com A final "polishing" step to complete the reaction is held at 41-43°C for about an hour. google.com These precise temperature modulations highlight the thermodynamic and kinetic sensitivity of such cyclization and condensation reactions.

Applying these principles to the synthesis of substituted phenols, temperature and pressure are key variables in industrial processes like the alkylation of phenols. For example, the synthesis of the food preservative butylated hydroxyanisole (BHA) from p-hydroxyanisole and isobutylene is performed at elevated temperature (178°C) and pressure (962 kPa) over a solid acid catalyst. google.com Similarly, the synthesis of BHA from tert-butyl hydroquinone (B1673460) (TBHQ) involves methylation using dimethyl sulphate, where the temperature is carefully maintained below 45-50°C during the addition of reagents. google.com

| Reaction Type | Compound | Temperature | Pressure | Notes |

| Pyrimidine Ring Closure | 2-isopropyl-4-methyl-6-hydroxypyrimidine | 0-5°C (initial), ~40°C (main) | Not specified | Exothermic reaction requiring cooling. google.com |

| Alkylation | Butylated Hydroxyanisole (BHA) | 178°C | 962 kPa | Fixed-bed catalyst. google.com |

| Methylation | Butylated Hydroxyanisole (BHA) | < 45-50°C | Not specified | Drop-wise addition of reagents. google.com |

Chemical Transformations and Derivatizations of this compound

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: hydroxyl (-OH), methoxy (-OCH3), and isopropyl (-CH(CH3)2). byjus.comwikipedia.org In an EAS reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgpressbooks.pub

The directing influence of the substituents determines the position of the incoming electrophile.

Hydroxyl and Methoxy Groups: Both are powerful activating groups and are ortho, para-directors. byjus.comwikipedia.org They donate electron density to the ring through resonance (a mesomeric effect), which is stronger than their electron-withdrawing inductive effect. byjus.com

Isopropyl Group: This alkyl group is a weaker activating group that directs ortho and para through an inductive effect and hyperconjugation. byjus.com

In this compound, the positions ortho and para to the powerful hydroxyl and methoxy groups are key. The C4 position (para to the hydroxyl group and meta to the methoxy and isopropyl groups) and the C3 and C5 positions are the available sites for substitution. The C4 position is sterically accessible and electronically activated by the hydroxyl group, making it a likely site for substitution. The C3 and C5 positions are also activated. The precise outcome of a reaction, such as nitration or halogenation, would depend on the specific reagents and reaction conditions, with steric hindrance from the bulky isopropyl group also playing a significant role in favoring substitution at the less hindered C4 position. masterorganicchemistry.com

Oxidation Pathways and Product Characterization

Phenolic compounds like this compound are susceptible to oxidation. The hydroxyl group makes the compound an effective antioxidant, a property exploited in related molecules like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). europa.euwikipedia.org The antioxidant mechanism involves the donation of the phenolic hydrogen atom to a free radical, which terminates oxidative chain reactions. wikipedia.org This process generates a stabilized phenoxy radical.

Further oxidation can lead to the formation of quinone-type structures. For example, the oxidation of p-hydroxyanisole can yield benzoquinone under certain conditions. atamanchemicals.com Advanced oxidation processes (AOPs) using hydroxyl or sulfate (B86663) radicals can degrade phenolic compounds through pathways involving cleavage of the substituent groups (like the isopropyl group) and eventual opening of the aromatic ring. researchgate.net The characterization of oxidation products typically involves techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the various intermediates and final degradation products.

Functional Group Interconversions at Hydroxyl and Methoxy Moieties

The hydroxyl and methoxy groups of this compound can undergo various chemical transformations.

Hydroxyl Group: The phenolic -OH group can be readily converted into other functional groups.

Etherification: Reaction with an alkyl halide (e.g., 2-bromopropane) in the presence of a base can form an ether. nih.gov This is a standard Williamson ether synthesis.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. google.com This reaction can be catalyzed by acids or bases.

Methoxy Group: The ether linkage of the methoxy group is generally stable but can be cleaved under harsh conditions. wikipedia.org Reaction with strong acids like hydroiodic acid (HI) or boron trichloride (B1173362) (BCl3) can demethylate the anisole, converting the methoxy group back into a hydroxyl group, yielding a dihydroxybenzene derivative (a catechol). wikipedia.org

Formation of Analogues and Structural Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues by modifying the core structure of this compound is a common strategy in medicinal chemistry to investigate structure-activity relationships (SAR). SAR studies aim to understand how specific chemical features of a molecule contribute to its biological activity, for example, its in vitro antioxidant or anti-inflammatory capacity. nih.govmdpi.com By systematically altering parts of the molecule, such as the alkyl groups or the phenolic moiety, researchers can identify the key components responsible for its effects.

For instance, in a study on isopropoxy allylbenzene (B44316) derivatives, a series of amide analogues were synthesized to evaluate their inhibitory activity against the 15-lipoxygenase enzyme, which is involved in inflammation. nih.gov The results showed that the size and nature of the amide substituent significantly influenced the inhibitory potency. nih.gov

| Parent Compound | Derivative Type | Modification | Purpose of SAR Study | Example Finding |

| Isopropoxy allylbenzene | Amides | Variation of the amide moiety | 15-lipoxygenase inhibition | Enlargement of the amide moiety increased inhibition potency. nih.gov |

| Salicylaldehyde | Secondary Amines | Variation of substituents on the amine | Antioxidant Activity | Compounds with electron-donating groups showed high antioxidant capacity. mdpi.com |

Esterification and etherification of the phenolic hydroxyl group are two of the most common derivatization strategies used in SAR studies. These modifications can significantly alter the physicochemical properties of the parent compound, such as its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and ultimately, its biological activity.

Esterification: The conversion of the hydroxyl group to an ester can serve multiple purposes. In some cases, it acts as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound. In other cases, the ester form itself may possess unique biological activities. A wide range of esters can be synthesized by reacting the phenol with various acyl halides or anhydrides. google.com For example, 3,5-dialkyl-4-hydroxybenzyl esters have been synthesized and evaluated for their antioxidant properties. google.com

Etherification: The formation of an ether linkage by reacting the phenol with an alkyl halide is another key modification. nih.gov This permanently blocks the acidic phenolic proton and increases the molecule's lipophilicity. For example, the synthesis of propofol (B549288) isopropyl ether (2-isopropoxy-1,3-diisopropylbenzene) from propofol is a straightforward etherification that changes the molecule's properties. nih.gov In SAR studies, comparing the activity of the parent phenol with its ether derivative can reveal the importance of the phenolic hydroxyl group for a specific biological interaction.

Modifications of the Isopropyl Side Chain

The isopropyl group of this compound, while generally stable, possesses a reactive benzylic position that can be a target for various chemical modifications. The benzylic carbon, being directly attached to the aromatic ring, can stabilize radicals, carbocations, and carbanions, making it susceptible to a range of functionalization reactions. pearson.commsu.edu These transformations allow for the synthesis of derivatives with altered steric and electronic properties, which can be valuable in the development of new compounds. Key strategies for modifying this side chain include oxidation, halogenation, and dehydrogenation.

Oxidation of the Isopropyl Group

The benzylic C-H bond of the isopropyl group is the primary site for oxidative transformations. msu.edu Such reactions are typically more facile at this position compared to the other C-H bonds within the molecule due to the resonance stabilization of the resulting intermediates. pearson.com

One of the most well-known industrial oxidation processes involving an isopropylarene is the cumene (B47948) process, where isopropylbenzene is oxidized to cumene hydroperoxide. ncert.nic.in This hydroperoxide is then rearranged under acidic conditions to produce phenol and acetone. ncert.nic.inchemistrysteps.com A similar approach could hypothetically be applied to this compound. The initial step would involve the radical-initiated oxidation of the tertiary benzylic hydrogen to form a hydroperoxide. Subsequent acid-catalyzed rearrangement would be expected to yield more complex products due to the presence of the existing hydroxyl and methoxy groups.

Milder and more selective oxidation methods can also be envisioned. For instance, the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to facilitate the oxidative functionalization of benzylic C-H bonds. yale.edu This could potentially introduce an oxygen-containing functional group at the benzylic position of the isopropyl side chain. Additionally, chromic acid oxidation has been shown to be effective for the oxidation of aryl alcohols, with the reaction proceeding via the cleavage of the C-H bond at the carbinol carbon. cdnsciencepub.com While the primary target of chromic acid would likely be the phenolic hydroxyl group, conditions could potentially be tailored to favor side-chain oxidation, especially if the phenolic hydroxyl is protected.

The table below summarizes potential oxidation reactions applicable to the isopropyl side chain, based on known transformations of similar compounds.

| Reaction Type | Reagent(s) | Potential Product(s) on Isopropyl Side Chain | Reference Compound(s) |

| Hydroperoxidation | Air/O₂, Radical Initiator | Hydroperoxy | Isopropylbenzene (Cumene) ncert.nic.in |

| Benzylic Oxidation | KMnO₄, heat | Carboxylic Acid (after cleavage) | Alkylbenzenes msu.eduscribd.com |

| Benzylic Oxidation | DDQ | Benzylic Ether/Carbonyl | Toluene derivatives yale.edu |

| Benzylic Oxidation | Chromic Acid | Benzylic Alcohol/Ketone | Aryl trifluoromethyl carbinols cdnsciencepub.com |

Halogenation of the Isopropyl Group

Halogenation of the isopropyl side chain can be achieved under conditions that favor free-radical substitution at the benzylic position. pearson.com This is in contrast to electrophilic aromatic substitution, which would add a halogen to the benzene (B151609) ring. wikipedia.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is a standard method for benzylic bromination. pearson.com This reaction would be expected to selectively replace the tertiary hydrogen on the isopropyl group with a bromine atom, yielding 2-(2-bromo-2-propanyl)-6-hydroxyanisole.

Similarly, benzylic chlorination can be accomplished using chlorine gas (Cl₂) under UV light or at high temperatures. pearson.com These radical halogenation reactions are highly specific for the benzylic position due to the stability of the intermediate benzylic radical. pearson.com The resulting benzylic halides are versatile synthetic intermediates that can be converted into other functional groups through nucleophilic substitution or elimination reactions.

The following table outlines potential halogenation reactions for the isopropyl side chain.

| Reaction Type | Reagent(s) | Potential Product(s) on Isopropyl Side Chain | Reference Reaction |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | Bromo | Benzylic Bromination pearson.com |

| Benzylic Chlorination | Cl₂, light/heat | Chloro | Benzylic Chlorination pearson.com |

Dehydrogenation of the Isopropyl Group

Another potential modification of the isopropyl side chain is dehydrogenation to form an isopropenyl group. This transformation introduces a site of unsaturation, creating an alkene functional group that can participate in a variety of subsequent reactions, such as additions and polymerizations.

Catalytic dehydrogenation is a common industrial method for converting alkylarenes to alkenylarenes. For example, styrene (B11656) is produced by the dehydrogenation of ethylbenzene. A similar process could be applied to this compound, likely requiring high temperatures and a suitable catalyst (e.g., iron(III) oxide). The reaction involves the removal of two hydrogen atoms from the isopropyl group to form a carbon-carbon double bond, resulting in 2-hydroxy-6-isopropenylanisole. The abstraction of a benzylic hydrogen is a key step in this process. acs.org

The table below details the dehydrogenation strategy.

| Reaction Type | Conditions | Potential Product(s) on Isopropyl Side Chain | Reference Process |

| Catalytic Dehydrogenation | High Temperature, Catalyst (e.g., Fe₂O₃) | Isopropenyl | Dehydrogenation of Ethylbenzene acs.org |

These derivatization strategies highlight the synthetic versatility of the isopropyl side chain on the this compound scaffold, offering pathways to a range of novel compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 6 Hydroxyanisole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 2-Isopropyl-6-hydroxyanisole. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and confirming the molecular structure. sdsu.edu These techniques correlate different nuclei based on their coupling interactions.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, a COSY spectrum would show correlations between the methine proton of the isopropyl group and the methyl protons. It would also confirm the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of carbon signals based on their attached protons. For instance, the methine carbon of the isopropyl group would show a cross-peak with its corresponding methine proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between proton and carbon atoms. columbia.eduyoutube.com It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. In this compound, HMBC would show correlations from the isopropyl methyl protons to the methine carbon and the aromatic carbon to which the isopropyl group is attached. researchgate.net

A combination of these 2D NMR techniques provides a detailed and robust confirmation of the chemical structure. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a 2-Isopropyl-6-substituted Phenolic Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Isopropyl-CH | ~3.0-3.3 (septet) | ~26-28 | Aromatic C, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~1.2 (doublet) | ~22-24 | Isopropyl-CH, Aromatic C |

| Methoxy-OCH₃ | ~3.8 (singlet) | ~55-57 | Aromatic C-O |

| Aromatic-H | ~6.7-7.2 | ~110-150 | Other Aromatic C/H |

| Hydroxyl-OH | Variable | - | Aromatic C-O |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivatives. pitt.eduepfl.chsigmaaldrich.com

Advanced NMR Pulse Sequences for Stereochemical Assignment

For derivatives of this compound that contain stereocenters, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) are employed. These experiments detect through-space interactions between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule. researchgate.net For complex polyketide natural products containing 1,5-diol moieties, the chemical shift difference between diastereotopic central methylene (B1212753) protons has been used to predict the relative stereochemistry. researchgate.net

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) studies are utilized to investigate conformational changes in molecules, such as ring flips or rotation around single bonds. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers associated with these dynamic processes. acs.org For flexible molecules like certain piperidin-4-one derivatives, DNMR can reveal the equilibrium between different conformations, such as chair and boat forms. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. faccts.de They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the hydroxyl (O-H) group, typically a broad band around 3200-3600 cm⁻¹. The C-O stretching of the hydroxyl and anisole (B1667542) groups would appear in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. scifiniti.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum. The symmetric vibrations of the isopropyl group would also be expected to be Raman active. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to simulate vibrational spectra and aid in the assignment of complex vibrational modes. scifiniti.comnih.gov

Table 2: Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2970 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Phenolic C-O | C-O stretch | ~1200 |

| Anisole C-O | C-O stretch | ~1250 and ~1040 |

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of this compound or its derivative can be grown, X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. researchgate.netnih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. For instance, in the solid state, related pyrimidinone structures have been shown to form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. researchgate.netnih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemetrix.co.za High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by providing a very precise mass measurement.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org Under electron ionization (EI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for this compound would likely involve:

Loss of a methyl group (M-15) from the isopropyl moiety.

Loss of the entire isopropyl group (M-43).

Cleavage of the methoxy (B1213986) group.

Rearrangements such as the McLafferty rearrangement if other suitable functional groups are present in derivatives. libretexts.org

Techniques like tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing even more detailed structural insights. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies on 2 Isopropyl 6 Hydroxyanisole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By approximating the electron density, DFT methods can predict a wide range of chemical phenomena. A popular and widely used functional for such studies is B3LYP, often paired with basis sets like 6-311G(d,p) to provide a good balance of accuracy and computational cost for organic molecules.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

For a molecule like 2-Isopropyl-6-hydroxyanisole, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. The LUMO is likely to be a π* orbital of the benzene (B151609) ring.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Phenol (B47542) (Note: Data for a related methoxyphenol, not this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.571 |

| LUMO | -2.659 |

| HOMO-LUMO Gap | 3.912 |

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C-O bonds of the methoxy and hydroxyl groups and the C-C bond of the isopropyl group, gives rise to various conformers. Conformational analysis aims to identify the stable arrangements of atoms (energy minima) and the energy barriers between them.

Computational methods can systematically explore the potential energy surface of the molecule by rotating specific dihedral angles and calculating the energy of each resulting conformation. This process identifies the most stable conformers, which are the ones that are most likely to be present at a given temperature. For substituted phenols, the orientation of the hydroxyl and isopropyl groups can significantly influence the relative stability of conformers due to steric and electronic effects.

For instance, in a study of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, DFT calculations were used to identify multiple local energy minima arising from the internal rotation of the isopropyl and methoxymethyl substituents. researchgate.net A similar approach for this compound would reveal the preferred orientations of its functional groups.

Spectroscopic Property Prediction (e.g., GIAO NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.

These theoretical predictions are valuable for several reasons. They can aid in the interpretation of experimental NMR spectra, help to assign signals to specific atoms in the molecule, and can be used to distinguish between different isomers or conformers. The accuracy of the predicted shifts depends on the level of theory and basis set used in the calculation.

While specific GIAO NMR data for this compound is not available in the public literature, the methodology is well-established. The process would involve optimizing the molecule's geometry using a method like DFT and then performing a GIAO calculation at the same or a higher level of theory.

Acidity and Redox Potential Calculations

The acidity of the hydroxyl group in this compound is a key chemical property. Computational methods can predict the pKa value by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent. This provides insight into how easily the molecule will lose a proton. For the related compound, 2-isopropyl-6-methylphenol, a predicted pKa of 10.83 has been reported, suggesting it is a weak acid. guidechem.com

Similarly, the redox potential, which measures the tendency of a molecule to be oxidized or reduced, can be calculated. For a phenol, oxidation typically involves the loss of an electron and a proton from the hydroxyl group to form a phenoxyl radical. DFT calculations can determine the thermodynamic favorability of this process. These calculations are important for understanding the antioxidant potential of phenolic compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, interact, and change their conformation.

Ligand-Protein Interactions (in in vitro mechanistic studies)

To understand how a small molecule like this compound might interact with a biological target, such as a protein, MD simulations are an invaluable tool. nih.gov These simulations can provide detailed insights into the binding process, the stability of the ligand-protein complex, and the specific interactions that hold them together.

The general workflow for such a study would involve:

System Setup: A three-dimensional model of the target protein is placed in a simulation box with the ligand (this compound). The box is then filled with water molecules and ions to mimic physiological conditions.

Force Field Selection: A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of the atomic positions. nih.gov The force field contains parameters for bond stretching, angle bending, dihedral rotations, and non-bonded interactions.

Simulation: The simulation is run for a specific amount of time (typically nanoseconds to microseconds), during which the positions and velocities of all atoms are updated in small time steps.

While no specific MD simulation studies involving this compound in the context of in vitro mechanistic studies were identified in the searched literature, this methodology is widely applied in drug discovery and molecular biology to elucidate the mechanisms of action of small molecules. mdpi.com

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment plays a critical role in determining the three-dimensional structure (conformation) and chemical reactivity of phenolic compounds like this compound. Computational chemistry methods, particularly Density Functional Theory (DFT), are employed to model these interactions and predict their outcomes. Solvents can influence the molecule's behavior through specific interactions, such as hydrogen bonding, and non-specific interactions related to the solvent's polarity.

For this compound, the key conformational features susceptible to solvent influence are the orientations of the hydroxyl (-OH), methoxy (-OCH₃), and isopropyl (-CH(CH₃)₂) groups relative to the benzene ring. In the gas phase or non-polar solvents, intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen of the methoxy group can be a dominant factor, leading to a more planar and rigid conformation.

In polar protic solvents, such as methanol (B129727) or water, this intramolecular bond is weakened. The solvent molecules compete to form intermolecular hydrogen bonds with the phenolic -OH group. researchgate.netustc.edu.cn This interaction with the solvent can alter the rotational barriers of the substituent groups, leading to a different equilibrium geometry compared to non-polar environments. The ability of a solvent to accept or donate hydrogen bonds has a profound influence on the antioxidant activity of phenols. researchgate.net

Reactivity, particularly the antioxidant capacity of this compound, is also heavily solvent-dependent. The primary mechanism of antioxidant action for phenols is often through hydrogen atom transfer (HAT) from the hydroxyl group. The O-H bond dissociation enthalpy (BDE) is a key descriptor of this activity; a lower BDE indicates greater ease of hydrogen donation and thus higher antioxidant potential. nih.gov Polar solvents that can form strong hydrogen bonds with the phenolic proton can increase the BDE, thereby decreasing the rate of hydrogen atom donation and reducing antioxidant activity in HAT-based mechanisms. ustc.edu.cnacs.org Conversely, in mechanisms involving electron transfer, polar solvents can facilitate the process.

Computational models simulate these effects by placing the molecule in a virtual 'box' of solvent molecules or by using a continuum model that approximates the bulk properties of the solvent. By calculating properties in different simulated environments, researchers can predict how this compound will behave in various chemical settings.

Table 1: Illustrative Solvent Effects on Conformation and Reactivity of this compound Note: The values below are conceptual and for illustrative purposes to demonstrate expected trends based on studies of similar phenolic compounds.

| Property | Gas Phase (Vacuum) | Hexane (Non-polar) | Methanol (Polar Protic) |

|---|---|---|---|

| Dihedral Angle (C-C-O-H) | ~0° (Intramolecular H-bond) | ~5-15° | ~20-40° |

| Dihedral Angle (C-C-O-C) | ~0-10° | ~10-20° | ~25-45° |

| O-H Bond Dissociation Enthalpy (BDE) | Low | Moderately Low | High |

| Predominant Interaction | Intramolecular H-Bond | Weak van der Waals | Intermolecular H-Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Activity (e.g., in vitro antioxidant capacity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop correlations between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR models can be developed to predict its in vitro antioxidant capacity, providing insights into the structural features that govern its radical-scavenging ability. nih.gov This approach saves significant time and resources compared to experimental synthesis and testing. nih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity.

The development of a QSAR model involves several key stages:

Assembling a dataset of structurally related compounds with experimentally determined antioxidant activities (e.g., IC₅₀ values from a DPPH assay).

Generating molecular descriptors for each compound.

Selecting the most relevant descriptors and developing a mathematical equation linking them to the activity.

Rigorously validating the model to ensure its statistical significance and predictive power. basicmedicalkey.com

Descriptor generation is the process of calculating numerical values that represent different aspects of a molecule's structure. For phenolic antioxidants, these descriptors are typically categorized as electronic, topological, steric, and hydrophobic. nih.gov Quantum chemical calculations are frequently used to obtain highly informative electronic descriptors. nih.govnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for antioxidant activity. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), ionization potential (IP), electron affinity (EA), and Bond Dissociation Enthalpy (BDE). nih.govnih.gov These are often calculated using DFT or semi-empirical methods like AM1 and PM3. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and molecular shape.

Hydrophobic Descriptors: The most common is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which describes the molecule's lipophilicity. nih.gov

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule.

Once a large pool of descriptors is generated, a selection process is undertaken to identify the subset that best correlates with the biological activity. This step is crucial to avoid overfitting and to create a simple, interpretable model. nih.gov Statistical techniques such as stepwise multiple linear regression or machine learning-based feature selection algorithms are employed for this purpose.

Table 2: Common Molecular Descriptors in QSAR for Phenolic Antioxidants

| Descriptor Type | Descriptor Name | Abbreviation | Description |

|---|---|---|---|

| Quantum Chemical | Bond Dissociation Enthalpy | BDE | Energy required to break the O-H bond homolytically; relates to HAT mechanism. |

| Quantum Chemical | Ionization Potential | IP | Energy required to remove an electron; relates to electron transfer mechanisms. |

| Quantum Chemical | Highest Occupied Molecular Orbital Energy | E-HOMO | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Quantum Chemical | Proton Affinity | PA | Negative of the enthalpy change for the gas-phase protonation reaction. |

| Hydrophobic | Logarithm of Partition Coefficient | LogP | Measures the lipophilicity/hydrophobicity of the compound. |

| Topological | Wiener Index | W | A distance-based descriptor reflecting molecular branching and size. |

After selecting the most relevant descriptors, a mathematical model is constructed to link them to the antioxidant activity. Multiple Linear Regression (MLR) is a common method that results in a straightforward equation. More advanced methods, including machine learning algorithms like Extra Trees, Gradient Boosting, and Artificial Neural Networks, can capture complex, non-linear relationships. scilit.com

Model validation is the most critical aspect of the QSAR process, determining the reliability and predictive accuracy of the developed model. basicmedicalkey.com Validation is performed using two primary strategies:

Internal Validation: This assesses the robustness of the model using the same dataset it was trained on. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which generates the cross-validation coefficient (Q²). A high Q² (typically > 0.5) indicates good internal predictive ability. researchgate.net

External Validation: The model's true predictive power is tested on an independent set of compounds (the "test set") that were not used in model development. The predictive ability is quantified by the coefficient of determination for the test set (R²_pred). nih.gov

A statistically robust and predictive QSAR model must meet several criteria. These metrics ensure that the correlation is not due to chance and that the model can accurately predict the activity of new, untested compounds. researchgate.net

Table 3: Key Statistical Metrics for QSAR Model Validation

| Metric | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validation Coefficient | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Coefficient of Determination for Test Set | R²_pred | Measures the predictive ability of the model on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |

| Mean Absolute Error | MAE | Represents the average of the absolute prediction errors. | As low as possible |

Mechanistic Investigations of Biological Activity of 2 Isopropyl 6 Hydroxyanisole in Vitro and Pre Clinical Studies, Excluding Clinical Human Data

Antioxidant Mechanisms of Action In Vitro

In vitro antioxidant assays are fundamental in determining the capacity of a compound to counteract oxidative stress. These tests are typically categorized based on their chemical reaction mechanisms, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET).

Free Radical Scavenging Assays (e.g., DPPH, ABTS, CUPRAC)

Free radical scavenging is a primary mechanism by which antioxidants exert their protective effects. Several assays are commonly employed to measure this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method utilizes the stable free radical DPPH, which has a deep violet color in solution. mdpi.comresearchgate.net In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenyl-picrylhydrazine. ekb.eg The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the scavenging potential of the antioxidant. mdpi.comresearchgate.netnih.gov The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. e3s-conferences.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant's ability to reduce the ABTS•+ radical cation, causing a loss of color, is measured by the decrease in absorbance at 734 nm. niscpr.res.inmdpi.com This method is applicable to both hydrophilic and lipophilic compounds. niscpr.res.in

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay : The CUPRAC method is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by an antioxidant. The resulting Cu⁺ ions form a colored complex with a chelating agent, such as neocuproine, and the absorbance is measured to quantify the antioxidant capacity. antiox.org

Reducing Power Determination

The reducing power of a compound is another important indicator of its potential antioxidant activity. nih.gov This is often evaluated using the ferric ion (Fe³⁺) reducing power assay. In this method, antioxidants convert the Fe³⁺/ferricyanide (B76249) complex to the ferrous (Fe²⁺) form. nih.govjmb.or.kr The formation of Fe²⁺ is then monitored by measuring the absorbance of a colored complex, typically Prussian blue, at 700 nm. nih.govjmb.or.kr A higher absorbance value indicates greater reducing power. nih.gov

Metal Chelating Activity Investigations

Transition metals, such as iron and copper, can act as pro-oxidants by catalyzing the formation of reactive oxygen species through Fenton-like reactions. nih.govmdpi.com Compounds with metal-chelating properties can inhibit this process by binding to the metal ions and rendering them inactive. The ferrous ion (Fe²⁺) chelating activity is commonly assessed by measuring the disruption of the ferrozine-Fe²⁺ complex formation. nih.govresearchgate.net In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in color intensity that can be measured spectrophotometrically. nih.gov

Inhibition of Lipid Peroxidation in Model Systems

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular damage. nih.govmdpi.com Antioxidants can inhibit this process by scavenging the chain-propagating radicals. nih.gov The inhibitory activity of a compound on lipid peroxidation can be assessed in various model systems, such as linoleic acid emulsions or biological membranes. antiox.orgmdpi.comrsc.org The extent of peroxidation can be monitored by measuring the formation of primary oxidation products like conjugated dienes or secondary products like malondialdehyde (MDA). nih.gov

Enzyme Modulation Studies In Vitro

Phenolic compounds can modulate the activity of various enzymes involved in physiological and pathological processes.

Inhibition of Specific Enzymes (e.g., Hydrolases, Oxidoreductases)

The inhibitory potential of a compound against specific enzymes is evaluated through in vitro enzyme assays. For instance, oxidoreductases like cyclooxygenase (COX) are key enzymes in inflammation. josai.ac.jpnih.gov Studies on various 2-methoxyphenols, a class of compounds structurally related to 2-Isopropyl-6-hydroxyanisole, have investigated their inhibitory effects on COX-2 expression. nih.gov Similarly, hydrolases, another major class of enzymes, can be targets for inhibition. The activity of the enzyme is measured in the presence and absence of the test compound. The concentration of the compound required to cause 50% inhibition (IC50) is a common measure of its inhibitory potency.

Kinetic Analysis of Enzyme Inhibition

Detailed kinetic analyses of enzyme inhibition specifically by this compound are not extensively documented in publicly available scientific literature. As a phenolic compound, it could theoretically interact with various enzymes, potentially leading to inhibition through several mechanisms. Phenolic compounds are known to inhibit enzymes by forming hydrogen bonds with the active site, by chelating metal ions essential for enzyme activity, or through non-specific interactions with the enzyme's protein structure. However, without specific experimental data, including determination of inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), any discussion on the kinetic parameters of this compound remains speculative.

Cellular Mechanistic Studies (Excluding Human Cells and Clinical Context)

Direct studies on the effects of this compound on the cellular redox state in non-human cell lines are limited. However, based on its chemical structure as a substituted phenol (B47542), it is anticipated to possess antioxidant properties. Phenolic compounds can modulate the cellular redox state by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress. The hydroxyl group on the aromatic ring is a key feature that can donate a hydrogen atom to neutralize free radicals. The presence of an isopropyl group and a methoxy (B1213986) group may influence the compound's lipophilicity and its ability to partition into cellular membranes, potentially protecting lipids from peroxidation.

There is a scarcity of research specifically investigating the interaction of this compound with cellular signaling pathways in non-human in vitro models. As a molecule with antioxidant potential, it could plausibly influence signaling pathways that are sensitive to the cellular redox state. For instance, the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, is often activated by phenolic compounds. Activation of Nrf2 leads to the transcription of genes encoding for various antioxidant and detoxifying enzymes.

Furthermore, inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are also redox-sensitive. By modulating ROS levels, this compound could potentially impact NF-κB activation and the subsequent expression of pro-inflammatory cytokines. However, without direct experimental evidence, these potential interactions remain theoretical.

Given its structure, it is conceivable that this compound could exhibit such activities. However, empirical data from studies on non-human cancer cell lines, such as measurements of cell viability, cell cycle distribution, and markers of apoptosis following treatment with this specific compound, are needed to substantiate any potential antiproliferative effects and to elucidate the underlying mechanisms.

Structure-Activity Relationship (SAR) Analysis of Biological Activity In Vitro

A formal Structure-Activity Relationship (SAR) analysis for this compound concerning its biological activities is not well-established due to the limited number of published studies on this specific compound and its close analogs. However, general SAR principles for phenolic antioxidants can provide some insights into how its structural features might contribute to its potential biological activities.

The key structural components of this compound for consideration in an SAR analysis are:

The Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for the antioxidant activity of phenols. The ability to donate a hydrogen atom to a free radical is central to this function.

The Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group at the ortho position to the hydroxyl group can influence the steric accessibility of the hydroxyl group. This steric hindrance can, in some cases, enhance the stability of the resulting phenoxyl radical, thereby increasing its antioxidant potency.

The Methoxy (-OCH₃) Group: The methoxy group at the para position relative to the isopropyl group (and ortho to the hydroxyl) is an electron-donating group. This electronic effect can influence the bond dissociation enthalpy of the O-H bond, potentially making hydrogen atom donation more favorable and thus enhancing antioxidant activity.

A hypothetical SAR analysis would involve comparing the activity of this compound with a series of structurally related compounds where each of these groups is modified or repositioned. For example, comparing it to its non-methoxylated parent compound (2-isopropylphenol) or isomers with the methoxy group at different positions would help to elucidate the contribution of the methoxy group. Similarly, comparing it with analogs having different alkyl substituents in place of the isopropyl group would clarify the role of steric effects.

Role of 2 Isopropyl 6 Hydroxyanisole As a Synthetic Intermediate and Precursor

Utilization in the Synthesis of Complex Organic Molecules

No specific information is available in the searched scientific literature regarding the use of 2-Isopropyl-6-hydroxyanisole as a building block for the synthesis of more complex organic structures.

Precursor to Specialty Chemicals and Materials

There is no documented evidence to suggest that this compound is used as a direct precursor for the industrial production of specialty chemicals or advanced materials.

Formation of Reactive Intermediates for Downstream Synthesis

The potential of this compound to form specific reactive intermediates for subsequent synthetic transformations has not been described in the available literature. While phenols and their derivatives can form reactive species, specific data for this compound is lacking. researchgate.neteuropa.eu

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Methods Development

Chromatography stands as a primary tool for the separation and quantification of 2-Isopropyl-6-hydroxyanisole from complex mixtures. Method development focuses on achieving high resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. mdpi.com For this compound, reversed-phase liquid chromatography (RPLC) is the most common approach, offering excellent separation capabilities based on the compound's polarity. chromatographyonline.com

Method development typically begins with selecting a C18 stationary phase, which provides good retention for moderately nonpolar molecules. The mobile phase often consists of a gradient elution using acidified water (e.g., with formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.commdpi.com This setup ensures sharp peak shapes and efficient elution.

Advanced detectors significantly enhance the selectivity and sensitivity of HPLC analysis:

Diode Array Detector (DAD) / UV-Vis Detector: As a phenolic compound, this compound possesses strong chromophores that absorb UV light. analis.com.my A DAD allows for the acquisition of the full UV-Vis spectrum of the analyte, aiding in peak identification and purity assessment. The optimal detection wavelength can be determined from the compound's absorbance maxima. nih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity. rsc.org Electrospray ionization (ESI) is a suitable interface for phenolic compounds. rsc.org An MS detector can provide molecular weight information, and tandem MS (MS/MS) can be used for structural elucidation and highly selective quantification via Multiple Reaction Monitoring (MRM). mdpi.comrsc.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | HPLC-DAD | HPLC-MS/MS |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 10% to 90% B over 8 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detector | Diode Array Detector (DAD) at ~280 nm | Triple Quadrupole MS with ESI source |

| Ionization Mode | N/A | Negative Ion Mode |

| MS/MS Transition | N/A | Precursor Ion → Product Ion (Hypothetical) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com Due to the polar hydroxyl group, which can cause poor peak shape and thermal instability, this compound typically requires derivatization prior to GC analysis. sigmaaldrich.com

Derivatization: The primary goal of derivatization is to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. researchgate.net Silylation is a common and effective method, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This reaction replaces the active hydrogen on the phenolic group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and suitability for GC analysis. sigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. nih.govnih.gov

Trace Analysis: For trace-level quantification, headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS. sigmaaldrich.comnih.gov This technique allows for the extraction and concentration of volatile analytes from the sample matrix onto a coated fiber, which is then thermally desorbed into the GC injector. chromatographyonline.com This sample preparation method is solvent-free and can significantly lower detection limits. When combined with the high selectivity of a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, GC-MS provides excellent sensitivity for trace analysis. nih.gov

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 60 minutes |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS Interface | Transfer line at 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both HPLC and GC for the analysis of a wide range of compounds, including polar molecules like phenols. nih.govtwistingmemoirs.com The technique primarily uses supercritical carbon dioxide (scCO₂) as the mobile phase, which exhibits properties of both a liquid and a gas. scienceopen.com

For the analysis of polar compounds such as this compound, a polar organic solvent, known as a modifier (e.g., methanol), is added to the scCO₂ to increase the mobile phase's solvent strength. nih.gov SFC offers several advantages, including faster analysis times due to the low viscosity and high diffusivity of the mobile phase, reduced consumption of organic solvents, and unique selectivity that is orthogonal to RPLC. twistingmemoirs.comresearchgate.net A variety of stationary phases, including those used in normal-phase and reversed-phase LC, can be employed in SFC, allowing for broad applicability. nih.gov

Table 3: Potential SFC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Column | Polar-embedded or Diol-based column (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | Supercritical Carbon Dioxide (CO₂) |

| Mobile Phase B (Modifier) | Methanol |

| Gradient | 5% to 40% B over 5 min |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV Detector (at ~280 nm) or MS Detector |

Electrochemical Sensor Development for Research Applications

The electroactive nature of the phenolic hydroxyl group in this compound makes it an excellent candidate for detection using electrochemical sensors. mdpi.com These methods are often rapid, cost-effective, and highly sensitive, making them suitable for various research applications. nih.gov

Voltammetry measures the current response of an analyte to a varying applied potential. For this compound, an oxidation peak would be observed at a specific potential corresponding to the oxidation of its phenolic group.

Cyclic Voltammetry (CV): This technique is primarily used to study the redox behavior of a compound. wikipedia.org By cycling the potential, both the oxidation and reduction processes can be investigated, providing information on the reaction's reversibility and mechanism.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. nih.gov It minimizes background currents, resulting in well-defined peaks whose height is directly proportional to the analyte's concentration. The development of voltammetric sensors often involves modifying the working electrode (e.g., glassy carbon electrode) with nanomaterials or polymers to enhance the electrochemical signal and lower the detection limit. iapchem.orgmdpi.com

Table 4: Typical Parameters for Voltammetric Detection of Phenolic Compounds

| Parameter | Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Modified Glassy Carbon Electrode (GCE) or Screen-Printed Electrode (SPE) rsc.org |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate (B84403) Buffer Solution (PBS), pH 7.0 nih.gov |

| Potential Range | 0.0 V to +1.0 V vs. Ag/AgCl |

| Pulse Amplitude | 50 mV |

| Scan Rate | 50 mV/s |

Amperometric detection involves applying a constant potential to the working electrode and measuring the resulting current as the analyte undergoes oxidation (or reduction). This technique is highly sensitive and is often used as a detection method in flow systems, such as an electrochemical detector (ECD) for HPLC. An amperometric sensor for this compound would operate at a fixed potential, chosen from voltammetric data to be on the plateau of the oxidation wave, ensuring maximum sensitivity and a linear response to concentration. The development of such systems focuses on creating stable and selective electrode surfaces that resist fouling from oxidation products or sample matrix components. mdpi.com

Spectrophotometric and Fluorometric Assay Development for Research Purposes

Spectrophotometric methods for the broader class of phenolic antioxidants, such as BHA, often rely on oxidation-reduction reactions that result in a colored product. For instance, methods for BHA have utilized reagents like ferric chloride and potassium ferricyanide (B76249), or oxidative coupling with other molecules in the presence of an oxidizing agent, to produce a chromophore that can be measured. However, the reactivity and the wavelength of maximum absorbance (λmax) of the resulting product are highly dependent on the specific structure of the analyte, including the steric hindrance around the phenolic hydroxyl group and the electronic effects of the substituents. Without empirical data for this compound, it is not scientifically sound to assume that it would react in the same manner or produce a chromophore with the same spectral properties as other BHA isomers.

Similarly, fluorometric assays for phenolic compounds often involve derivatization to produce a fluorescent product. The native fluorescence of a compound or its fluorescent derivative is a unique characteristic. For example, a fluorometric determination for butyl hydroxyanisole has been reported where oxidation with potassium ferricyanide forms a fluorescent biphenyl (B1667301) product. The efficiency of this reaction and the fluorescence quantum yield of the resulting product would likely differ for this compound. The development of a robust fluorometric assay would necessitate a thorough investigation into the specific reaction conditions and spectral characteristics for this particular compound.

Sample Preparation and Extraction Techniques for Complex Research Samples

Information on sample preparation and extraction techniques specifically tailored for the analysis of this compound from complex research matrices is also scarce.

General extraction methods for phenolic antioxidants from various matrices, such as food or biological samples, typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvents and sorbents in these methods is dictated by the polarity and solubility of the target analyte. For example, in the analysis of BHA in personal care products, a reflux extraction with n-hexane followed by acetonitrile has been utilized.

The effectiveness of these extraction techniques for this compound would need to be empirically validated. This would involve optimizing parameters such as the choice of extraction solvent, pH of the sample matrix, and the type of SPE sorbent to ensure efficient recovery and removal of interfering substances. Without such studies, it is not possible to provide detailed and scientifically accurate protocols for the extraction of this compound from complex samples.

Environmental Chemical Transformation and Degradation Pathways of 2 Isopropyl 6 Hydroxyanisole

Photodegradation Mechanisms in Aqueous and Solid Phases

Photodegradation is a key process in the environmental transformation of BHA, particularly in aqueous environments exposed to sunlight. BHA does not significantly absorb light at wavelengths greater than 290 nm, which are the wavelengths that reach the Earth's surface. nih.gov Therefore, direct photolysis is not expected to be a major degradation pathway. nih.gov However, indirect photodegradation, initiated by photosensitizing agents, plays a crucial role.

In aqueous solutions, the presence of natural photosensitizers, such as riboflavin (B1680620) (vitamin B2), can lead to the photo-oxidation of BHA under visible light. nih.govtandfonline.com This process involves the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which then reacts with the BHA molecule. nih.govtandfonline.com The interaction with singlet oxygen is a primary mechanism for the photodegradation of BHA in aquatic systems. nih.gov

Studies have shown that the photodegradation of BHA when exposed to sunlight results in the formation of various oxidation products. Two primary types of products that have been identified are dimers, formed through the coupling of BHA radicals. These include 2,2'-dihydroxy-5,5'-dimethoxy-3,3'-di-tert-butyl biphenyl (B1667301) and a diphenyl ether compound. nih.gov The degradation of BHA in aqueous solutions under UV irradiation has also been studied, with dimerization being a principal reaction pathway. researchgate.net

| Photodegradation Pathway | Conditions | Primary Mechanisms | Identified Transformation Products |

| Indirect Photodegradation in Aqueous Phase | Visible light, presence of photosensitizers (e.g., riboflavin) | Generation of singlet oxygen (¹O₂) | Oxidized BHA derivatives |

| Sunlight Exposure in Aqueous Phase | Sunlight | Oxidation and dimerization | 2,2'-dihydroxy-5,5'-dimethoxy-3,3'-di-tert-butyl biphenyl, Diphenyl ether dimer |

| UV Irradiation in Aqueous Phase | UV light (254 nm) | Dimerization, Oxidation | Dimerization products, various intermediates |

| Photodegradation in Oily Matrix (Soybean Oil) | Sunlight | Radical-mediated oxidation | Not fully characterized, general degradation observed |

Chemical Oxidation and Reduction Pathways in Environmental Compartments

Chemical oxidation is a significant degradation pathway for BHA in various environmental compartments, particularly in water treatment processes and natural waters containing oxidizing agents. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading BHA.

In aqueous environments, BHA can be degraded by strong oxidants such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). These radicals can be generated through various processes, including the combination of peroxymonosulfate (B1194676) (PMS) and ferrate(VI), or through ozonation and UV/O₃ processes. researchgate.netnih.gov The reaction with hydroxyl radicals is a primary degradation pathway, leading to hydroxylation of the aromatic ring, O-demethylation (removal of the methyl group from the methoxy (B1213986) group), and ring-opening reactions. researchgate.netnih.gov

A major transformation product of BHA oxidation is tert-butylhydroquinone (B1681946) (TBHQ). industrialchemicals.gov.au This occurs through the demethylation of the methoxy group. TBHQ can be further oxidized to 2-tert-butyl-p-benzoquinone (TBBQ). industrialchemicals.gov.au Dimerization and polymerization of BHA and its intermediates can also occur during oxidation, sometimes leading to the formation of precipitates, especially during ozonation. researchgate.net

There is a notable lack of research on the chemical oxidation of BHA in soil and sediment environments. While it is expected that similar oxidative processes could occur, the specific pathways, reaction rates, and the influence of the soil/sediment matrix have not been well-documented. industrialchemicals.gov.au

Furthermore, there is no significant information available in the scientific literature regarding the chemical reduction pathways of BHA in any environmental compartment, including under anaerobic (oxygen-deficient) conditions that might be found in some sediments or groundwater.

| Oxidation Process | Environmental Compartment | Key Oxidants | Primary Transformation Pathways | Major Transformation Products |

| Advanced Oxidation Processes (AOPs) | Aqueous | Hydroxyl radicals (•OH), Sulfate radicals (SO₄•⁻) | Hydroxylation, O-demethylation, Ring-opening, Dimerization | tert-Butylhydroquinone (TBHQ), 2-tert-butyl-p-benzoquinone (TBBQ), Hydroxylated BHA, Dimerization products |

| Ozonation | Aqueous | Ozone (O₃), Hydroxyl radicals (•OH) | O-demethylation, Dimerization, Oxidation | Various intermediates, Precipitates |

| Chlorination | Aqueous | Chlorine | Formation of chlorinated byproducts | Chlorinated BHA derivatives |

Abiotic Degradation Kinetics and Influencing Factors

The rate of abiotic degradation of BHA is influenced by a variety of environmental factors. Understanding these factors is crucial for predicting the persistence of BHA in the environment.

In aqueous systems, pH is a critical factor affecting the degradation rate of BHA. Studies have consistently shown that the degradation of BHA through oxidative processes increases with increasing pH. nih.govnih.gov For example, in the degradation of BHA using a combination of peroxymonosulfate and ferrate(VI), the degradation rate was significantly higher at alkaline pH values compared to acidic or neutral conditions. nih.gov This is partly because the BHA molecule exists in its more reactive ionic form at pH values above its pKa of 8.8. nih.gov

The presence of coexisting ions in the water can also influence the degradation kinetics. For instance, in one study, the presence of cations such as K⁺, NH₄⁺, and Mg²⁺ had a promoting effect on the degradation of BHA. nih.gov The composition of the water matrix itself is also important. Degradation rates have been observed to be slightly inhibited in tap water, river water, and secondary clarifier effluent compared to pure water, likely due to the presence of dissolved organic matter and other constituents that can compete for oxidants. nih.gov

The atmospheric half-life of BHA is estimated to be relatively short, at about 0.3 days. nih.gov This is due to its reaction with photochemically-produced hydroxyl radicals in the vapor phase. nih.gov

Comprehensive data on the degradation half-life of BHA in water, soil, and sediment are limited. While laboratory studies provide degradation rates under specific conditions (e.g., 92.4% degradation within 30 minutes using PMS/Fe(VI)), these are not directly translatable to environmental half-lives. nih.gov One study reported a disposition half-life of approximately 1 hour in rabbits, which, while not an environmental measure, suggests relatively rapid metabolism in biological systems. nih.gov The lack of field data on the persistence of BHA in different environmental compartments is a significant knowledge gap.

| Influencing Factor | Effect on Degradation Rate | Environmental Compartment | Mechanism/Reason |

| pH | Rate increases with increasing pH (especially above 8.8) | Aqueous | BHA is in its more reactive ionic form at higher pH. |

| Photosensitizers | Increases rate of photodegradation | Aqueous | Generation of reactive oxygen species. |

| Coexisting Ions (e.g., K⁺, NH₄⁺, Mg²⁺) | Can promote degradation | Aqueous | Catalytic effects or alteration of reaction conditions. |

| Water Matrix (e.g., tap water, river water) | Can inhibit degradation | Aqueous | Competition for oxidants from dissolved organic matter and other constituents. |

| Temperature | Generally, rate increases with increasing temperature | General | Increased reaction kinetics. BHA shows lower thermal stability compared to other antioxidants like BHT and TBHQ. researchgate.net |

| Kinetic Parameter | Value | Compartment/Conditions | Reference |

| Atmospheric Half-life | ~0.3 days | Atmosphere (reaction with •OH radicals) | nih.gov |

| Aqueous Degradation Rate | 92.4% in 30 min | Aqueous (PMS/Fe(VI) oxidation, pH 8.0, 25°C) | nih.gov |

| Aqueous Mineralization | 80-100% in 1 hour | Aqueous (UV/S₂O₈²⁻, 254 nm) | nih.gov |

| Half-life in Water | Not well-established | - | - |